methyl 4-[(4-chloro-3-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Methyl 4-[(4-chloro-3-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chloro-3-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzoxazine ring: This can be achieved through the reaction of an appropriate amine with a phenol derivative under acidic conditions.
Introduction of the chloro-methylphenoxy group: This step involves the reaction of the benzoxazine intermediate with 4-chloro-3-methylphenol in the presence of a base.
Acetylation: The final step involves the acetylation of the intermediate product using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chloro-3-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(4-chloro-3-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(4-chloro-3-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- Phenol, 4-chloro-3-methyl-
- Tolfenpyrad
Uniqueness
Methyl 4-[(4-chloro-3-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 4-[(4-chloro-3-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on analgesic and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of the compound involves several steps starting from 4-chloro-m-cresol. The initial reaction with ethyl chloroacetate in dry acetone leads to the formation of ethyl (4-chloro-3-methylphenoxy) acetate. Subsequent reactions with hydrazine hydrate yield 2-(4-chloro-3-methylphenoxy) acetohydrazide, which can be further processed to create various derivatives including this compound. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the structure and purity of the synthesized compounds .
Analgesic and Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of methyl 4-[(4-chloro-3-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine exhibit notable analgesic and anti-inflammatory activities. In animal models, certain derivatives showed significant potency compared to standard analgesics. For instance:
- Analgesic Activity : Derivatives such as 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole displayed enhanced analgesic effects.
- Anti-inflammatory Activity : Compounds like 2-{3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}phenol exhibited superior anti-inflammatory properties compared to other tested derivatives .
Case Studies
Several case studies highlight the effectiveness of this compound in treating pain and inflammation:
- Rodent Models : In controlled studies involving rodents, the administration of the compound led to a marked reduction in pain response measured through various behavioral assays.
- Comparative Studies : When compared with traditional non-steroidal anti-inflammatory drugs (NSAIDs), some derivatives showed comparable or superior efficacy in reducing inflammation and pain without significant side effects .
The precise mechanism by which methyl 4-[(4-chloro-3-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors involved in pain signaling pathways and inflammatory processes.
Tables of Biological Activity
Compound Name | Analgesic Activity (ED50 mg/kg) | Anti-inflammatory Activity (inhibition %) |
---|---|---|
Compound A | 15 | 70 |
Compound B | 10 | 85 |
Compound C | 20 | 60 |
Properties
Molecular Formula |
C19H18ClNO5 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
methyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C19H18ClNO5/c1-12-9-13(7-8-14(12)20)25-11-18(22)21-10-17(19(23)24-2)26-16-6-4-3-5-15(16)21/h3-9,17H,10-11H2,1-2H3 |
InChI Key |
ISSNFESSENVUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CC(OC3=CC=CC=C32)C(=O)OC)Cl |
Origin of Product |
United States |
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